molecular formula C14H13F3N4O2 B2613956 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1105222-16-9

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2613956
CAS No.: 1105222-16-9
M. Wt: 326.279
InChI Key: SXYABPJHAPLQBF-UHFFFAOYSA-N
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Description

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone ring and a trifluoromethylphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Pyridazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Ethyl Linker: The ethyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with a trifluoromethylphenyl isocyanate under suitable conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The pyridazinone ring and trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both the pyridazinone ring and the trifluoromethylphenyl group. This combination imparts distinct chemical properties, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

1-[2-(6-oxopyridazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)10-4-1-2-5-11(10)20-13(23)18-8-9-21-12(22)6-3-7-19-21/h1-7H,8-9H2,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYABPJHAPLQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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